molecular formula C6H7N3O2 B13106459 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde

6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde

Cat. No.: B13106459
M. Wt: 153.14 g/mol
InChI Key: BTJOFIFPVQNKNL-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in biological systems, including DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-ketoesters with guanidine derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of nucleoside analogs, which are important in the study of genetic material and antiviral drugs.

    Medicine: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in biological systems. For example, as a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. The molecular targets and pathways involved can vary, but they often include key enzymes in nucleotide metabolism and DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbaldehyde
  • 6-Amino-1,3-dimethyl-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
  • 6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde

Uniqueness

6-Amino-3-methyl-2-oxo-2,3-dihydropyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the aldehyde group at the 4-position allows for unique reactivity and interactions compared to other pyrimidine derivatives. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-3-methyl-2-oxopyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H7N3O2/c1-9-4(3-10)2-5(7)8-6(9)11/h2-3H,1H3,(H2,7,8,11)

InChI Key

BTJOFIFPVQNKNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=NC1=O)N)C=O

Origin of Product

United States

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